2,3-dihydro-1,4lambda4-benzoxathiin-4-one
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Overview
Description
2,3-dihydro-1,4lambda4-benzoxathiin-4-one is a heterocyclic compound containing oxygen and sulfur atoms within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-dihydro-1,4lambda4-benzoxathiin-4-one can be synthesized through several methods. One common approach involves the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions . Another method includes the oxidation of 1,4-oxathiane using oxidizing agents such as calcium hypochlorite or sodium periodate .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of 1,4-oxathiane. This process requires precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-dihydro-1,4lambda4-benzoxathiin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can react with halogens, such as chlorine and bromine, to form halogenated derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Common Reagents and Conditions:
Oxidizing Agents: Calcium hypochlorite, sodium periodate.
Halogenating Agents: Chlorine, bromine.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
2,3-dihydro-1,4lambda4-benzoxathiin-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4lambda4-benzoxathiin-4-one involves its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity. The compound’s sulfoxide group can act as an electrophile, facilitating nucleophilic attacks and subsequent transformations . These reactions are crucial for its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
1,4-Oxathiane: A related compound with similar structural features but without the sulfoxide group.
1,4-Thiazine: Another heterocyclic compound containing sulfur and nitrogen atoms.
Uniqueness: The presence of both oxygen and sulfur atoms in the ring structure also contributes to its versatility in various chemical reactions and industrial processes .
Properties
IUPAC Name |
2,3-dihydro-1,4λ4-benzoxathiine 4-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-11-6-5-10-7-3-1-2-4-8(7)11/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJEYCKXWEVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)C2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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